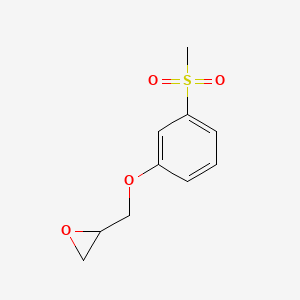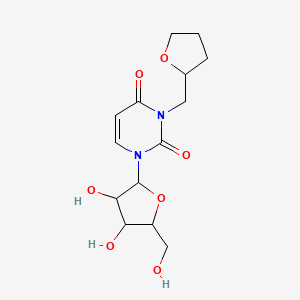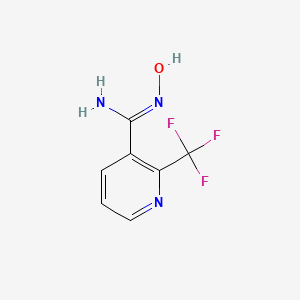
2-((3-(Methylsulfonyl)phenoxy)methyl)oxirane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Oxirane, 2-[[3-(methylsulfonyl)phenoxy]methyl]- is a chemical compound with a unique structure that includes an oxirane ring and a methylsulfonyl group attached to a phenoxy moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Oxirane, 2-[[3-(methylsulfonyl)phenoxy]methyl]- typically involves the reaction of 3-(methylsulfonyl)phenol with an appropriate epoxide precursor. One common method is the reaction of 3-(methylsulfonyl)phenol with epichlorohydrin in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the oxirane ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate purification steps such as distillation or recrystallization to obtain the desired compound in high purity.
化学反应分析
Types of Reactions
Oxirane, 2-[[3-(methylsulfonyl)phenoxy]methyl]- can undergo various chemical reactions, including:
Oxidation: The oxirane ring can be opened by oxidizing agents to form diols.
Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of different substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, and alcohols can react with the oxirane ring under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the oxirane ring typically yields diols, while nucleophilic substitution can produce a variety of substituted derivatives.
科学研究应用
Oxirane, 2-[[3-(methylsulfonyl)phenoxy]methyl]- has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a reagent in organic reactions.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe for biological systems.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
作用机制
The mechanism of action of Oxirane, 2-[[3-(methylsulfonyl)phenoxy]methyl]- involves its reactivity with various nucleophiles and electrophiles. The oxirane ring is highly strained and reactive, making it susceptible to ring-opening reactions. The methylsulfonyl group can participate in redox reactions, further expanding the compound’s reactivity profile. Molecular targets and pathways include interactions with enzymes and other biological macromolecules, where the compound can act as an inhibitor or substrate.
相似化合物的比较
Similar Compounds
Oxirane, 2-methyl-2-phenyl-: Similar in structure but lacks the methylsulfonyl group.
Oxirane, [(2-methylphenoxy)methyl]-: Contains a phenoxy group but with different substituents.
2-((3-(methylsulfonyl)phenoxy)methyl)oxirane: A closely related compound with similar functional groups.
Uniqueness
Oxirane, 2-[[3-(methylsulfonyl)phenoxy]methyl]- is unique due to the presence of both the oxirane ring and the methylsulfonyl group. This combination imparts distinct reactivity and potential applications that are not observed in similar compounds. The methylsulfonyl group enhances the compound’s solubility and reactivity, making it a valuable intermediate in various chemical processes.
属性
分子式 |
C10H12O4S |
|---|---|
分子量 |
228.27 g/mol |
IUPAC 名称 |
2-[(3-methylsulfonylphenoxy)methyl]oxirane |
InChI |
InChI=1S/C10H12O4S/c1-15(11,12)10-4-2-3-8(5-10)13-6-9-7-14-9/h2-5,9H,6-7H2,1H3 |
InChI 键 |
IUUZMZHMHDVICT-UHFFFAOYSA-N |
规范 SMILES |
CS(=O)(=O)C1=CC=CC(=C1)OCC2CO2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[2-[(2-Acetamido-4-methylsulfanylbutanoyl)amino]propanoylamino]-3-hydroxypropanoic acid](/img/structure/B12096655.png)
![(2S,3S)-2-[benzyl(methyl)amino]-3-methyl-5-[2-[[methyl-[(2S,3S)-3-methyl-1-oxopentan-2-yl]amino]methyl]phenyl]pentanal](/img/structure/B12096658.png)



![1-[2-(cyclopropylmethyl)-1,2,3,4-tetrahydroisoquinolin-5-yl]-5-methyl-1H-1,2,3-triazole-4-carboxylic acid hydrochloride](/img/structure/B12096687.png)




![4-[4-[4-[4-[[5-(2,4-difluorophenyl)-5-(1,2,4-triazol-1-ylmethyl)oxolan-3-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-1H-1,2,4-triazol-5-one](/img/structure/B12096711.png)
![Diazene, 1,2-bis[4-(4-bromobutoxy)phenyl]-](/img/structure/B12096713.png)


